molecular formula C12H18Cl2N2O2 B2492171 2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride CAS No. 209525-84-8

2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride

Cat. No.: B2492171
CAS No.: 209525-84-8
M. Wt: 293.19
InChI Key: RHFQWWYRSSPPNG-UHFFFAOYSA-N
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Description

2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride is a chemical building block of high interest in medicinal chemistry and pharmaceutical research for the development of novel bioactive molecules. The compound features a morpholine ring, a privileged structure in drug design known to improve solubility and metabolic stability, and influence pharmacokinetic profiles . This scaffold is frequently employed in constructing potent ligands for various biological targets, including enzymes and G protein-coupled receptors . The 2-amino ketone functional group presents a versatile handle for further synthetic elaboration, making this dihydrochloride salt a key precursor in synthesizing more complex chemical entities. Researchers utilize this and related morpholine-containing compounds in diverse areas, such as the design of enzyme inhibitors and the synthesis of novel analgesic agents, as evidenced by ongoing research into potent synthetic opiates with improved receptor affinity . This product is intended for research and development purposes in a controlled laboratory setting only. It is not manufactured for diagnostic or therapeutic use in humans or animals. Handle with care in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

2-amino-1-(4-morpholin-4-ylphenyl)ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c13-9-12(15)10-1-3-11(4-2-10)14-5-7-16-8-6-14;;/h1-4H,5-9,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFQWWYRSSPPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride typically involves the reaction of 4-(morpholin-4-yl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent and a solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include catalysts and solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Properties/Applications Reference ID
2-Amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride Morpholin-4-ylphenyl group, dihydrochloride salt High solubility; potential enzyme targeting
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one dihydrochloride Piperazine core, aminomethylphenyl substituent Life science research; custom synthesis
2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride Pyrazole ring, ethyl group Unspecified biological activity
2-Amino-1-{5-[4-(morpholin-4-yl)phenyl]-1,3-dihydro-2H-isoindol-2-yl}ethanone hydrochloride Isoindole-morpholine hybrid VAP-1/CYP inhibition for diabetic nephropathy
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one Chloromethylphenyl, sulfoximine group Solid-state stability (m.p. 137–138°C)

Key Observations :

  • The morpholine-phenyl motif enhances polarity and hydrogen-bonding capacity , critical for receptor binding (e.g., VAP-1 inhibition in ).
  • Dihydrochloride salts (e.g., target compound and ) improve aqueous solubility compared to free bases, favoring pharmacokinetics.
  • Substituents like chloromethyl () or trifluoromethoxy () alter lipophilicity and metabolic stability.
Pharmacological Potential
  • The morpholine-phenyl scaffold is prevalent in enzyme inhibitors (e.g., VAP-1 ) and receptor modulators (e.g., FFAR1/FFAR4 allosteric modulators ).
  • Dihydrochloride salts are preferred in preclinical studies for improved bioavailability .
Limitations and Challenges
  • Low Synthetic Yields : Some routes (e.g., ) suffer from inefficiency, necessitating optimization.
  • Limited Structural Data: X-ray crystallography or detailed thermodynamic data for the target compound are absent in provided evidence, relying instead on NMR and LCMS .

Biological Activity

2-Amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride, also referred to by its CAS number 776277-95-3, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆N₂O₂
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 776277-95-3

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has been evaluated for its effectiveness in inducing apoptosis and inhibiting cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Relative Potency to Cisplatin
5eMDA-MB-2310.478.75 times more potent
5lMDA-MB-2310.4Equal to compound 5e
5eHT-290.850.8 times more potent
5fSUIT-2Not reportedLess potent than cisplatin

The compound was found to be particularly effective against the MDA-MB-231 breast cancer cell line, demonstrating IC₅₀ values significantly lower than that of the standard chemotherapeutic agent cisplatin .

The mechanism underlying the cytotoxic effects of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Morphological assessments using Hoechst staining have confirmed that treatment with the compound leads to characteristic apoptotic features such as chromatin condensation and nuclear fragmentation .

Study on Apoptosis Induction

A study conducted by researchers synthesized various derivatives of the compound and evaluated their cytotoxicity against multiple cancer cell lines. Among these, compounds with specific substitutions on the phenyl ring exhibited enhanced activity. For instance, the un-substituted derivative (5e) showed remarkable potency, while halogen substitutions significantly reduced efficacy .

In Vivo Studies

In vivo studies are still limited; however, preliminary findings suggest that the compound may have potential in animal models for cancer treatment. Further research is needed to elucidate its pharmacokinetics and therapeutic index.

Q & A

Q. What are the optimal synthetic routes for 2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride, and how can purity be maximized?

The synthesis typically involves sequential reactions: (i) coupling of morpholine with a substituted benzaldehyde derivative, (ii) ketone formation via Friedel-Crafts acylation, and (iii) dihydrochloride salt formation under acidic conditions. Purity (>98%) is achieved through recrystallization in ethanol/water mixtures and validated via HPLC with UV detection at 254 nm . Temperature control (0–5°C during amine hydrochloride formation) and anhydrous solvents (e.g., THF) are critical to minimize by-products like unreacted morpholine or oxidation intermediates .

Q. How is structural confirmation of this compound performed in academic settings?

  • NMR : 1^1H NMR (DMSO-d6d_6) shows characteristic peaks: δ 3.21–3.35 ppm (morpholine protons), 4.75–4.91 ppm (piperidine protons), and 7.57–7.69 ppm (aromatic protons) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]+^+ at m/z 263.76, with HRMS data matching the theoretical mass within 0.2 ppm .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with the molecular formula C11_{11}H22_{22}Cl2_2N3_3O2_2 within ±0.4% .

Q. What standard analytical techniques are used to assess stability and solubility?

  • Stability : Accelerated degradation studies in PBS (pH 7.4) at 40°C for 4 weeks, monitored via reverse-phase HPLC.
  • Solubility : Determined in DMSO (>50 mg/mL) and aqueous buffers (e.g., 2.1 mg/mL in water at 25°C) using nephelometry .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetic (PK) profile as a histamine H3 receptor inverse agonist?

  • Experimental Design :
  • Dosing : Administer 10 mg/kg (i.v. and p.o.) in rodent models, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Bioanalysis : LC-MS/MS quantitation (LLOQ: 1 ng/mL) to determine CmaxC_{\text{max}}, TmaxT_{\text{max}}, and AUC.
    • Data Interpretation : Compare brain-to-plasma ratios (>0.5 indicates CNS penetration) and metabolite profiling (e.g., oxidative deamination products) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Case Example : Discrepancies in IC50_{50} values for H3 receptor binding (e.g., 12 nM in radioligand assays vs. 45 nM in functional cAMP assays) may arise from assay-specific conditions (e.g., GTP concentrations). Validate using orthogonal methods:
  • Surface Plasmon Resonance (SPR) : Direct binding kinetics (kon/koffk_{\text{on}}/k_{\text{off}}) to recombinant H3 receptors.
  • β-Arrestin Recruitment Assays : Confirm inverse agonism via Tango™ GPCR platform .

Q. How can reaction yields be improved for large-scale synthesis while maintaining enantiomeric purity?

  • Catalytic Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation to achieve >99% enantiomeric excess (ee).
  • Process Optimization :
  • Continuous Flow Chemistry : Reduces reaction time from 12 hours (batch) to 2 hours with 15% yield improvement.
  • In-line FTIR Monitoring : Detects intermediates in real-time to prevent over-reaction .

Methodological Considerations

Q. What are the best practices for handling hygroscopicity and salt disproportionation?

  • Storage : Store at −20°C in sealed desiccators with silica gel.
  • Salt Stability : Test for disproportionation via XRPD after 6 months; if detected, reformulate with counterions like succinate .

Q. How should researchers address low reproducibility in receptor-binding assays?

  • Buffer Composition : Include 0.1% BSA to reduce non-specific binding.
  • Cell Line Validation : Use CRISPR-edited HEK293 cells stably expressing human H3 receptors (confirm via qPCR and Western blot) .

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